molecular formula C15H20O6 B13828581 Bis(oxiranylmethyl) methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 36221-25-7

Bis(oxiranylmethyl) methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B13828581
CAS No.: 36221-25-7
M. Wt: 296.31 g/mol
InChI Key: DYNNWXBMMDAYBS-UHFFFAOYSA-N
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Description

Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O6. It is also known by other names such as bis(2-oxiranylmethyl) 4-cyclohexene-1,2-dicarboxylate . This compound is characterized by the presence of oxirane (epoxide) groups attached to a cyclohexene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of cyclohexene-1,2-dicarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate diester, which is then converted to the final product by the action of the base .

Industrial Production Methods

Industrial production of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate include:

Major Products Formed

The major products formed from the reactions of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate can be compared with other similar compounds such as:

The uniqueness of bis(oxiranylmethyl)methylcyclohex-4-ene-1,2-dicarboxylate lies in its specific epoxide positioning and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

36221-25-7

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) 1-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C15H20O6/c1-15(14(17)21-9-11-7-19-11)5-3-2-4-12(15)13(16)20-8-10-6-18-10/h2-3,10-12H,4-9H2,1H3

InChI Key

DYNNWXBMMDAYBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCC1C(=O)OCC2CO2)C(=O)OCC3CO3

Origin of Product

United States

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